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molecular formula C9H8ClIO3 B1404324 Methyl 5-chloro-4-iodo-2-methoxybenzoate CAS No. 473574-26-4

Methyl 5-chloro-4-iodo-2-methoxybenzoate

Cat. No. B1404324
M. Wt: 326.51 g/mol
InChI Key: DOXZFKGJAATNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06977254B2

Procedure details

A mixture od 5-chloro-4-iodo-2-methoxy benzoic acid methyl ester of Step B (3.00 g, 9.19 mmol) and sodium hydroxide (1.10 g, 27.6 mmol) in methanol (92 mL) was refluxed for 12 hours. The reaction was cooled to room temperature and the solvent evaporated. The residue was dissolved in 1 N sodium hydroxide (75 mL), the solution washed with diethyl ether and the organic washings discarded. The aqueous phase was acidified with 2 N hydrochloric acid and extracted with diethyl ether. The combined extracts were dried over anhydrous sodium sulfate, filtered and concentrated to afford the title carboxylic acid (2.64 g) as orange crystals, m.p. 150-151° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([I:11])=[CH:6][C:5]=1[O:12][CH3:13].[OH-].[Na+]>CO>[Cl:10][C:8]1[C:7]([I:11])=[CH:6][C:5]([O:12][CH3:13])=[C:4]([CH:9]=1)[C:3]([OH:14])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)Cl)I)OC)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
92 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 N sodium hydroxide (75 mL)
WASH
Type
WASH
Details
the solution washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C(=O)O)C1)OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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